3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride
Description
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride is a synthetic compound with a molecular weight of 260.72 g/mol It is characterized by the presence of an azepan-2-one ring, an oxadiazole ring, and an amino group
Properties
IUPAC Name |
3-amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-7-12-9(16-13-7)6-14-5-3-2-4-8(11)10(14)15;/h8H,2-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUIKSKRJURVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCCC(C2=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride typically involves the following steps :
Formation of the oxadiazole ring: This is achieved by reacting an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature.
Introduction of the azepan-2-one ring: This step involves the reaction of the oxadiazole intermediate with an appropriate azepan-2-one precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions and modifications.
Biology
Research indicates potential bioactive properties , particularly:
- Antimicrobial Activity : Investigated for efficacy against various bacterial and fungal strains.
Medicine
The compound is being explored for therapeutic applications:
- Anti-infective Potential : Studies suggest it may act as an effective agent against specific pathogens.
Antimicrobial Studies
Research has demonstrated that 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against several strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents.
Structure–Activity Relationship (SAR)
Studies focusing on the structure–activity relationship have revealed that modifications to the oxadiazole and azepan rings can enhance biological activity. For instance, substituting different functional groups on the oxadiazole ring has been shown to improve potency against specific microbial targets.
Mechanism of Action
The mechanism of action of 3-amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride involves its interaction with specific molecular targets and pathways . The compound’s amino group and oxadiazole ring are key functional groups that enable it to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar structure but with a furazan ring instead of an azepan-2-one ring.
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: Contains a chloromethyl group and a furazan ring.
2-Amino-1,3,4-oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Uniqueness
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride is unique due to the presence of both an azepan-2-one ring and an oxadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride, with the CAS number 2059932-30-6, is a compound that incorporates a 1,2,4-oxadiazole moiety. This structural feature is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide detailed insights into the biological activity of this compound based on available research findings.
- Molecular Formula : C10H17ClN4O2
- Molecular Weight : 260.72 g/mol
- IUPAC Name : 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-oxadiazole ring have been extensively studied. This section summarizes key findings related to the biological activity of 3-amino derivatives and their potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study highlighted that various oxadiazole derivatives demonstrated effectiveness against a range of bacterial strains.
The compound’s activity can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism.
Anti-inflammatory Activity
Compounds with the oxadiazole structure have also shown anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Potential
Recent studies have suggested that oxadiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
Several case studies illustrate the biological activity of related compounds:
- Antimycobacterial Activity : A study conducted on various oxadiazole derivatives showed promising results against drug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies indicated strong binding affinities to critical enzymes involved in mycolic acid synthesis .
- Dual Modulators : Research on dual modulators targeting acetyl-CoA carboxylases (ACC) and peroxisome proliferator-activated receptors (PPARs) revealed that certain oxadiazole derivatives could effectively regulate lipid metabolism, indicating potential for treating metabolic disorders .
- Neuroprotective Effects : Some derivatives exhibited neuroprotective activity alongside their antimicrobial properties, suggesting a multifaceted therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving microwave-assisted cyclization and acid-catalyzed condensation. For example, oxadiazole-containing intermediates (e.g., 3-methyl-1,2,4-oxadiazole) are often synthesized using hydroxylamine hydrochloride and acyl chlorides under reflux conditions. Ethanol is a preferred solvent due to its efficiency in promoting high yields (78–85%) . Key steps include Vilsmeier-Haack reactions for ring formation and Knoevenagel-Michael cascades for functionalization .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms proton environments (e.g., methyl groups on oxadiazole at δ 2.5–3.0 ppm) and carbon frameworks .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
Q. What are the recommended storage and handling protocols?
- Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis. Use desiccants to avoid moisture absorption. Safety data indicate risks of skin/eye irritation (H315, H319); handle with nitrile gloves and under fume hoods .
Q. How is preliminary biological activity screened for this compound?
- Methodological Answer : Use in vitro antimicrobial assays (e.g., disk diffusion at 1000 ppm in DMF) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi. Compare inhibition zones to standard antibiotics (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Ethanol enhances reaction efficiency compared to DMF or THF .
- Catalyst Screening : Acetic acid accelerates cyclization steps, reducing reaction time by 30% .
- Microwave Irradiation : Improves yield (e.g., 85% in 1 hour vs. 65% in conventional heating) .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent test concentrations (e.g., 1000 ppm vs. 500 ppm) and microbial strains .
- Mechanistic Studies : Use fluorescence-based assays to quantify target binding (e.g., PD-L1 inhibition in immune checkpoint studies) .
Q. What advanced analytical methods quantify the compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) for calibration. Use Chromolith HPLC columns for high-resolution separation .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes matrix interference .
Q. What computational tools predict target interactions and SAR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with PD-L1/PD-1 proteins. Validate with binding free energy calculations (ΔG < -8 kcal/mol suggests strong affinity) .
- QSAR Modeling : Correlate substituent effects (e.g., oxadiazole methyl groups) with bioactivity using Gaussian09-derived descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
